molecular formula C20H15N5O2S B11462255 6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11462255
M. Wt: 389.4 g/mol
InChI Key: LTEHQBBNWJSIIG-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a heterocyclic compound that combines a quinoline core with a triazolo-thiadiazole moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Triazolo-Thiadiazole Moiety: The triazolo-thiadiazole moiety can be synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to form the triazolo-thiadiazole ring.

    Coupling of the Two Moieties: The final step involves coupling the quinoline core with the triazolo-thiadiazole moiety through a nucleophilic substitution reaction, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the triazolo-thiadiazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s unique structure allows it to form specific interactions with target receptors, leading to its observed biological effects.

Comparison with Similar Compounds

6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share the triazolo-thiadiazole core but may have different substituents, leading to variations in their biological activities.

    Quinoline Derivatives: Compounds with a quinoline core but different substituents or additional fused rings, which can result in different pharmacological profiles.

The uniqueness of this compound lies in its combination of the quinoline and triazolo-thiadiazole moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H15N5O2S/c1-26-14-6-3-12(4-7-14)18-22-23-20-25(18)24-19(28-20)17-9-5-13-11-15(27-2)8-10-16(13)21-17/h3-11H,1-2H3

InChI Key

LTEHQBBNWJSIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=NC5=C(C=C4)C=C(C=C5)OC

Origin of Product

United States

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